molecular formula C19H16BrN3O2S B2615317 3-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361168-65-2

3-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2615317
M. Wt: 430.32
InChI Key: ZGWLHJUWZJYVHG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thienopyrazole group (a heterocyclic compound containing sulfur and nitrogen), attached to a benzamide group (an amide derivative of benzoic acid) via a nitrogen atom. The benzamide group is substituted with a bromine atom at the 3-position and a methoxy group at the 4-position .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The bromine atom could potentially be replaced in a nucleophilic substitution reaction. The amide group might participate in hydrolysis or condensation reactions. The pyrazole ring might undergo reactions at the carbon between the two nitrogens .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups and overall structure. For instance, the presence of a bromine atom might increase the compound’s density and boiling point .

Scientific Research Applications

Synthesis and Chemical Properties

Brominated compounds play a critical role in the development of new synthetic pathways and the synthesis of complex molecules. For example, the practical synthesis of orally active CCR5 antagonists involves brominated intermediates, illustrating the utility of such compounds in synthesizing biologically active molecules (Ikemoto et al., 2005). Another study explores the synthesis of thieno[2,3-b]pyridine derivatives from bromophenyl compounds, highlighting the diversity of reactions and products achievable through bromine-mediated syntheses (Gad-Elkareem et al., 2011).

Biological Activities

The incorporation of bromine into organic molecules can significantly impact their biological activities. Research into novel 3-(aryl)benzothieno[2,3-c]pyran-1-ones demonstrates the potential antitumoral activities of brominated compounds, emphasizing the importance of such modifications in medicinal chemistry (Queiroz et al., 2009).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Brominated compounds can be hazardous and should be handled with care .

properties

IUPAC Name

3-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2S/c1-25-15-7-5-14(6-8-15)23-18(16-10-26-11-17(16)22-23)21-19(24)12-3-2-4-13(20)9-12/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWLHJUWZJYVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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